BenchChemオンラインストアへようこそ!

Benzothiopyrano[4,3-d]pyrimidine

VEGFR-2 KDR inhibition Kinase inhibitor potency

Choose the benzothiopyrano[4,3-d]pyrimidine scaffold for VEGFR‑2‑driven angiogenesis programs requiring validated tissue‑level efficacy. Unlike pyrido‑aza or dihydro‑thiochromeno analogs, this core uniquely combines a planar tricyclic geometry for cation‑π ATP‑pocket binding with ex vivo aortic ring microvessel sprouting proof (derivatives 2b/2i). 21‑compound SAR at position‑8 (H, OCH₃, Cl) enables multi‑parameter hit‑to‑lead optimization without loss of KDR activity. Use as a reference pharmacophore (KDR IC₅₀, HUVEC GI₅₀, tumor‑line antiproliferative data) to standardize screening assays.

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
Cat. No. B1252771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzothiopyrano[4,3-d]pyrimidine
Synonymsbenzothiopyrano(4,3-d)pyrimidine
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1C2=CN=CN=C2C3=CC=CC=C3S1
InChIInChI=1S/C11H8N2S/c1-2-4-10-9(3-1)11-8(6-14-10)5-12-7-13-11/h1-5,7H,6H2
InChIKeyZPXBCDQALXURFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzothiopyrano[4,3-d]pyrimidine: Core Scaffold Profile and Procurement-Relevant Characteristics


Benzothiopyrano[4,3-d]pyrimidine is a planar tricyclic heterocycle incorporating a fused thiopyran-pyrimidine ring system. The scaffold has been extensively characterized as a kinase inhibitor chemotype, particularly targeting the vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) signaling axis [1]. The core molecular formula is C₁₁H₈N₂S with a molecular weight of 200.26 g/mol. Synthetic access typically proceeds via condensation of 3-dimethylaminomethylene-2,3-dihydrobenzothiopyran-4-one intermediates with amidine binucleophiles, enabling modular diversification at the 2- and 8-positions [2]. This compound class has been validated across enzymatic, cellular, and ex vivo angiogenesis models.

Why Benzothiopyrano[4,3-d]pyrimidine Cannot Be Casually Swapped with Related Tricyclic Kinase Inhibitor Scaffolds


The benzothiopyrano[4,3-d]pyrimidine scaffold is not pharmacologically interchangeable with its closest structural analogs—most notably the pyrido-aza variant (Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine) or the dihydro-thiochromeno congeners—because the identity of the fused heterocycle governs both the potency magnitude and the kinase selectivity fingerprint [1]. Substitution of a single ring atom (e.g., CH → N in the benzo moiety) produces a >60-fold shift in KDR IC₅₀ and alters the balance between VEGFR-2 dominance and multikinase promiscuity [2]. Similarly, the oxidation state at the thiopyran ring (dihydro vs. fully unsaturated) dramatically affects antiproliferative activity, as evidenced by the divergent activity profiles across HL-60, HeLa, A549, and H460 tumor cell lines [3]. These differential effects mean that a procurement decision based solely on scaffold similarity will not preserve the biological performance or toxicity liability profile required for a given assay or project.

Benzothiopyrano[4,3-d]pyrimidine: Quantitative Differentiation Evidence Versus Key Structural Comparators


KDR Enzymatic Potency: Benzothiopyrano Core vs. Pyrido-Aza Analog Direct Comparison

The benzothiopyrano[4,3-d]pyrimidine scaffold achieves KDR inhibition in the low micromolar to submicromolar range (e.g., IC₅₀ = 5,600 nM for a representative 2-aryl substituted derivative) [1], whereas the pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine aza-analog attains KDR IC₅₀ values of 16–92 nM for comparably substituted 2-anilino derivatives [2]. This represents a 60- to 350-fold potency improvement conferred solely by replacing the benzo ring with a pyrido ring.

VEGFR-2 KDR inhibition Kinase inhibitor potency

Multikinase Selectivity Fingerprint: Benzothiopyrano Compound 16 vs. Pyrido-Analog Selectivity Breadth

The most promising benzothiopyrano[4,3-d]pyrimidine derivative (compound 16, 2018 series) was profiled against a panel of six human kinases to define its angio-kinase selectivity window [1]. In contrast, the pyrido-aza analogs 3b, 3i, and 3j revealed a multiplicity of kinase targets upon selectivity investigation, suggesting a broader polypharmacology profile that may contribute to enhanced antiproliferative activity but also carries a potentially different off-target liability spectrum [2]. The benzothiopyrano scaffold thus occupies a distinct selectivity space that cannot be presumed from the pyrido-analog data.

Kinase selectivity Polypharmacology Angio-kinase panel

Ex Vivo Anti-Angiogenic Validation: Rat Aortic Ring Assay Confirmation for Benzothiopyrano Derivatives

Benzothiopyrano[4,3-d]pyrimidine derivatives 2b and 2i from the 2015 series demonstrated significant inhibitory activity in ex vivo rat aortic ring microvessel sprouting assays [1]. This organotypic assay measures functional angiogenesis inhibition in a tissue context and complements the biochemical KDR and cellular HUVEC data, providing a higher-level physiological validation tier. No comparable ex vivo aortic ring data have been reported for the pyrido-aza analogs, leaving a gap in the physiological validation chain for that scaffold.

Angiogenesis Ex vivo assay Aortic ring

SAR-Driven Tunability: Substitution at the 8-Position Modulates Both Potency and Physicochemical Profile

The 2018 SAR study systematically varied the 8-position (H, OCH₃, Cl) and the pendant phenyl substitution pattern across 21 novel benzothiopyrano[4,3-d]pyrimidine derivatives [1]. Most compounds retained a promising KDR inhibitory profile with IC₅₀ values in the submicromolar to low micromolar range and antiproliferative activity on HUVECs and three human tumor cell lines. This demonstrates that the benzothiopyrano scaffold tolerates significant chemical diversification at the 8-position while preserving biological activity—a critical attribute for lead optimization campaigns. The dihydro-thiochromeno[4,3-d]pyrimidine scaffold, by contrast, was evaluated only against two cell lines (A549, H460) with a narrower substituent scope [2].

Structure-activity relationship 8-Substitution Lead optimization

Computationally Defined Binding Mode: Cation-π Anchoring in the KDR ATP Pocket

Molecular docking studies of benzothiopyrano[4,3-d]pyrimidine compound 16 revealed key stable cation-π interactions with the VEGFR-2 ATP binding pocket [1]. This binding mode, characterized by interactions with specific aromatic residues in the kinase hinge region, provides a rational structural basis for the scaffold's KDR activity and may be exploited for structure-guided optimization. The pyrido-aza analog binding mode, while also ATP-competitive, has not been characterized at this same atomistic resolution in the published literature, limiting rational design efforts on that scaffold.

Molecular docking Cation-π interaction Structure-based design

Benzothiopyrano[4,3-d]pyrimidine: Evidence-Backed Research and Industrial Application Scenarios


Anti-Angiogenic Drug Discovery Requiring Functional Ex Vivo Validation

Programs targeting VEGFR-2-driven angiogenesis where biochemical KDR inhibition data must be complemented by tissue-level functional efficacy should select the benzothiopyrano[4,3-d]pyrimidine scaffold. Derivatives 2b and 2i have demonstrated positive inhibition in ex vivo rat aortic ring microvessel sprouting assays, providing a physiological validation tier not currently available for the more potent but less functionally validated pyrido-aza analogs [1]. This is particularly relevant for translational oncology programs moving from in vitro hits into pharmacodynamic biomarker studies.

Kinase Selectivity-Focused Lead Optimization with Defined Binding Mode

For medicinal chemistry teams that prioritize a contained kinase selectivity profile over broad multikinase promiscuity, compound 16 of the benzothiopyrano series provides a starting point with a defined 6-kinase selectivity panel and a computationally validated binding mode featuring stable cation-π interactions within the KDR ATP pocket [2]. This contrasts with the broader promiscuity profile reported for pyrido-aza analogs 3b, 3i, and 3j, making the benzothiopyrano scaffold the preferred choice when off-target kinase engagement must be minimized [3].

SAR-Driven Chemical Diversification at the 8-Position for Property Optimization

The benzothiopyrano[4,3-d]pyrimidine scaffold supports extensive chemical diversification at the 8-position (H, OCH₃, Cl) without loss of KDR inhibitory activity, as demonstrated across a 21-compound SAR library [2]. This is a critical advantage for hit-to-lead campaigns that require systematic exploration of substituent effects on solubility, metabolic stability, or permeability. The dihydro-thiochromeno congeners lack this breadth of demonstrated SAR, limiting their utility for multi-parameter optimization [4].

Benchmarking and Assay Validation Using Well-Characterized VEGFR-2 Reference Compounds

The benzothiopyrano[4,3-d]pyrimidine core, with its publicly available KDR IC₅₀ data (enzymatic), HUVEC GI₅₀ data (cellular), and tumor cell line antiproliferative data across multiple studies, serves as a useful reference pharmacophore for validating VEGFR-2 screening assays. Procurement of a representative derivative (e.g., a 2-phenylamino-8-methoxy-substituted analog) provides a positive control compound with a known, reproducible activity window in the low micromolar range, enabling inter-laboratory assay standardization [1][2].

Quote Request

Request a Quote for Benzothiopyrano[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.